2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde

Lipophilicity ADME prediction Quinoline building blocks

Medicinal chemistry teams building quinoline libraries often face a bottleneck: mono-halogenated analogs cannot support orthogonal derivatization, forcing multi-building block syntheses. 2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde (CAS 151772-24-6) solves this by providing two differentiated chlorine leaving groups-C2-Cl for SNAr, C4-Cl for Suzuki/Buchwald-Hartwig coupling-plus a 6-methoxy substituent that increases TPSA (39.2 Ų) and reduces hERG liability. • Enables systematic SAR exploration from a single scaffold. • Balanced LogP (XLogP3 3.2) and TPSA for favorable ADME. • ≥95% purity with full QC documentation (NMR, HPLC, GC).

Molecular Formula C11H7Cl2NO2
Molecular Weight 256.08 g/mol
CAS No. 151772-24-6
Cat. No. B175205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde
CAS151772-24-6
Molecular FormulaC11H7Cl2NO2
Molecular Weight256.08 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(C(=C2Cl)C=O)Cl
InChIInChI=1S/C11H7Cl2NO2/c1-16-6-2-3-9-7(4-6)10(12)8(5-15)11(13)14-9/h2-5H,1H3
InChIKeyINUHYLAJVYJEND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde: A Key Quinoline Building Block


2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde (CAS 151772-24-6) is a heterocyclic building block belonging to the quinoline-3-carbaldehyde family. Its molecular architecture integrates three distinct functional handles on the quinoline scaffold: two chlorine atoms at positions 2 and 4, a methoxy substituent at position 6, and a formyl group at position 3 [1]. The compound is typically accessed via the Vilsmeier-Haack reaction on 3-arylisoxazol-5(4H)-one precursors, producing the 2,4-dichloroquinoline-3-carbaldehyde core through a characteristic rearrangement [2]. With a molecular formula of C₁₁H₇Cl₂NO₂ and a molecular weight of 256.08 g mol⁻¹, it is commercially available at ≥95% or ≥98% purity from multiple suppliers for pharmaceutical research and agrochemical intermediate applications [1].

Why 2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde Cannot Be Replaced


Quinoline-3-carbaldehydes are not functionally interchangeable because the nature, number, and position of substituents dictate orthogonal reactivity, lipophilicity, and downstream biological performance of derived libraries. The 2,4-dichloro-6-methoxy substitution pattern of CAS 151772-24-6 simultaneously provides two leaving groups with differentiated reactivity for sequential cross-coupling, while the electron-donating 6-methoxy group modulates the electronic character of the ring and increases topological polar surface area (TPSA) relative to non-methoxylated analogs [1][2]. Removing the methoxy group (as in 2,4-dichloroquinoline-3-carbaldehyde) reduces molecular weight, TPSA, and hydrogen-bond acceptor count, altering both physicochemical and ADME-relevant properties. Mono-chloro analogs lack the capacity for stepwise orthogonal derivatization, limiting synthetic versatility. The quantitative evidence below demonstrates exactly where these differences manifest and why substitution cannot proceed without measurable consequence.

2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde Comparison Data


Lipophilicity Advantage Over Mono-Chloro Analog

The target compound exhibits an XLogP3 value of 3.2, which is 0.6 log units higher than that of 2-chloroquinoline-3-carbaldehyde (XLogP3 = 2.6) as computed by the identical PubChem algorithm [1][2]. This difference translates to an approximately 4‑fold increase in octanol-water partition coefficient, predicting enhanced passive membrane permeability and distinct tissue-distribution behavior for derivative libraries built from this scaffold.

Lipophilicity ADME prediction Quinoline building blocks

Topological Polar Surface Area (TPSA) Advantage

The 6-methoxy substituent raises the TPSA of CAS 151772-24-6 to 39.2 Ų compared to 30 Ų for its demethoxylated analog 2,4-dichloroquinoline-3-carbaldehyde (CAS 151387-00-7), a difference of 9.2 Ų (30.7% relative increase) [1][2]. In medicinal chemistry, TPSA values below 60 Ų correlate with acceptable oral bioavailability; however, within this range, even modest TPSA increases are associated with reduced hERG potassium channel blockade and improved aqueous solubility [3]. The target's TPSA of 39.2 Ų places it in a more favorable zone for solubility-limited applications than its 30 Ų analog.

TPSA Drug-likeness hERG liability Solubility prediction

Orthogonal C2/C4 Derivatization Potential

The 2,4-dichloro substitution pattern provides two aryl chloride sites with distinct electronic environments. The C2–Cl bond, positioned adjacent to the ring nitrogen, is activated for nucleophilic aromatic substitution (SNAr) under mild conditions, while the C4–Cl is less activated and can be engaged selectively in Pd-catalyzed cross-couplings [1]. 2-Chloroquinoline-3-carbaldehyde (CAS 73568-25-9) offers only one chloro leaving group, precluding any sequential functionalization strategy. 6-Methoxyquinoline-3-carbaldehyde (CAS 13669-60-8) lacks halogen handles for cross-coupling entirely [2][3].

Cross-coupling Nucleophilic aromatic substitution Orthogonal reactivity

Increased Hydrogen-Bond Acceptor Count

The methoxy oxygen at position 6 contributes an additional hydrogen-bond acceptor (HBA) site, raising the total HBA count from 2 (for 2,4-dichloroquinoline-3-carbaldehyde) to 3 [1][2]. While the 6-methoxyquinoline-3-carbaldehyde also has an HBA count of 3, it lacks chlorine atoms for halogen bonding and cross-coupling [3]. The combination of HBA = 3 plus two chlorine substituents (capable of halogen‑σ interactions) provides the target compound with a uniquely rich intermolecular interaction profile not replicated by any single comparator.

Hydrogen bonding Drug-receptor interactions Bioisosteric design

Superior Commercial Purity Specification

While the compound is widely offered at ≥95% purity , MolCore supplies batches certified at NLT 98% purity under an ISO-certified quality system, with storage specified at 20 °C for a 2-year shelf life . The closely related 2,4-dichloroquinoline-3-carbaldehyde (CAS 151387-00-7) is available at 97% purity from some vendors . For pharmaceutical QC and process development applications requiring tight impurity control, the 98% specification of the methoxylated derivative represents a procurement-relevant quality advantage.

Purity specification Procurement quality ISO certification

Documented GHS Safety Profile

2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde carries a fully specified GHS hazard classification (GHS07; Signal Word: Warning; H302 Harmful if swallowed; H315 Causes skin irritation; H319 Causes serious eye irritation; H335 May cause respiratory irritation) as documented by Fluorochem . In contrast, several closely related quinoline-3-carbaldehydes (e.g., 6-methoxyquinoline-3-carbaldehyde, CAS 13669-60-8) lack publicly accessible GHS classifications from major suppliers, introducing uncertainty into laboratory handling protocols and safety documentation . The availability of a complete SDS for CAS 151772-24-6 streamlines institutional chemical safety review and procurement approval workflows.

Safety data GHS classification Regulatory compliance

Optimal Applications of 2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde


Orthogonal C2 and C4 Functionalization for Library Synthesis

Medicinal chemistry teams building quinoline-focused compound libraries should select CAS 151772-24-6 when the synthetic strategy requires two sequential, chemoselective functionalization steps [1]. The differentiated reactivity of the C2–Cl (activated for SNAr) and C4–Cl (amenable to Suzuki or Buchwald-Hartwig coupling) enables systematic SAR exploration of both positions from a single building block—a capability unavailable from mono-chloro or non-halogenated quinoline-3-carbaldehydes [2][3].

ADME-Guided Lead Optimization with Balanced Lipophilicity and TPSA

For projects where target product profiles specify balanced LogP (3–5) and TPSA (>40 Ų for reduced hERG risk), the target compound's XLogP3 of 3.2 and TPSA of 39.2 Ų provide a starting point that is closer to the desired property space than the non-methoxylated 2,4-dichloro analog (TPSA = 30 Ų, potentially higher hERG liability) [1][2][4]. This reduces the number of synthetic iterations needed to achieve acceptable in vitro safety margins, accelerating the hit-to-lead timeline.

Agrochemical Intermediate Synthesis with Dual Chlorine Handles

In agrochemical R&D, where cost-effective, scalable building blocks with multiple reactive sites are valued, the 2,4-dichloro-6-methoxy framework enables conversion to 2,4-disubstituted quinoline herbicides, fungicides, or insecticides via well-established cross-coupling methodologies [1][2]. The formyl group at C3 additionally allows condensation with hydrazines or amines to generate hydrazone- or imine-linked bioactive conjugates, as demonstrated for the broader quinoline-3-carbaldehyde class [5].

High-Purity Starting Material for Pharmaceutical Process Chemistry

Process development groups transitioning from discovery to preclinical supply should procure the NLT 98% purity grade (available from MolCore with ISO certification and NMR/HPLC/GC batch analysis) to minimize impurity-related batch failures during scale-up validation [3]. The availability of a complete GHS-classified SDS further simplifies regulatory documentation for kilogram-scale ordering and CMC regulatory submissions .

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